2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(4-PHENOXYPHENYL)ACETAMIDE
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Overview
Description
2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(4-PHENOXYPHENYL)ACETAMIDE is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a chlorophenyl group, a methanesulfonamido group, and a phenoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(4-PHENOXYPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-chlorobenzylamine with methanesulfonyl chloride to form the methanesulfonamido intermediate. This intermediate is then reacted with 4-phenoxyphenylacetic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are also implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(4-PHENOXYPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the conversion of certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, where nucleophiles like hydroxide ions can replace the chlorine atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., hydroxide ions). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new compounds with modified functional groups.
Scientific Research Applications
2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(4-PHENOXYPHENYL)ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(4-PHENOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(4-chlorophenyl)-: Shares the chlorophenyl group but lacks the methanesulfonamido and phenoxyphenyl groups.
2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide: Contains similar structural elements but differs in the substitution pattern and functional groups.
Uniqueness
2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(4-PHENOXYPHENYL)ACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for various research and industrial purposes.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(4-phenoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4S/c1-30(27,28)25(15-17-7-9-18(23)10-8-17)16-22(26)24-19-11-13-21(14-12-19)29-20-5-3-2-4-6-20/h2-14H,15-16H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGVIFTZEQERRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)Cl)CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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